molecular formula C13H14O B14180773 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan CAS No. 851385-98-3

6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan

Katalognummer: B14180773
CAS-Nummer: 851385-98-3
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: WOIFFGXQQUHREX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is a complex organic compound with a unique structure that includes a fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan typically involves multistep organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of condensation reactions with malononitrile and aromatic aldehydes to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan has several scientific research applications:

Wirkmechanismus

The mechanism by which 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthro[1,2-b]furan-10,11-dione:

  • 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : Another compound with a related structure, used in various organic synthesis reactions .

Uniqueness

6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is unique due to its specific ring system and the potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development in multiple scientific fields.

Eigenschaften

CAS-Nummer

851385-98-3

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8-tetraene

InChI

InChI=1S/C13H14O/c1-2-4-11-7-10(3-1)8-12-5-6-14-13(12)9-11/h5-6,8-9H,1-4,7H2

InChI-Schlüssel

WOIFFGXQQUHREX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC3=C(C=CO3)C=C(C1)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.